N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide
Description
Bonding and Hybridization
- Carbonyl group : A planar sp²-hybridized carbon bonded to the oxygen (C=O).
- Nitrogen center : Tetrahedral geometry with sp³ hybridization, bonded to benzyl, trifluoroethyl, and acetamide groups.
- Chloro substituent : Covalently bonded to the α-carbon (C-Cl bond), imparting steric and electronic effects.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- Benzyl protons : Aromatic multiplet at δ 7.2–7.5 ppm (C₆H₅).
- Trifluoroethyl CH₂ : Quartet at δ 4.0–4.3 ppm (split by CF₃).
- α-CH₂Cl : Singlet or multiplet at δ 4.5–5.0 ppm (depending on coupling).
- Carbonyl CH₃ : Absent (replaced by Cl and substituents).
¹³C NMR :
- Carbonyl carbon : δ 170–175 ppm.
- Trifluoroethyl CF₃ : δ 120–125 ppm (quartet in ¹⁹F NMR).
- Benzyl carbons : δ 125–130 ppm (aromatic C) and δ 45–50 ppm (CH₂).
¹⁹F NMR :
Infrared (IR) Spectroscopy
| Functional Group | Absorption (cm⁻¹) |
|---|---|
| C=O (amide) | 1650–1700 |
| C-Cl | 550–850 (weak) |
| Aromatic C-H | 3000–3100 |
Mass Spectrometry (MS)
- Molecular ion peak : m/z 265.66 (C₁₁H₁₁ClF₃NO⁺).
- Fragmentation : Loss of Cl (m/z 230.21) or benzyl (m/z 174.21).
Crystallographic Data and X-ray Diffraction Studies
Structural Validation
While no crystallographic data is publicly available for this compound, analogous structures (e.g., 2-chloro-N-(2,2,2-trifluoroethyl)acetamide) suggest:
- Orthorhombic/P2₁/c space groups for similar acetamides.
- Hydrogen bonding : Potential interactions between the amide carbonyl and adjacent groups.
Computational Insights
Molecular modeling (e.g., DFT) predicts:
- C=O bond length : ~1.22 Å.
- N-C bond lengths : ~1.45 Å (N-CF₃) and ~1.50 Å (N-C₆H₅).
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c12-6-10(17)16(8-11(13,14)15)7-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUXFBXIJTWNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(F)(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide can be synthesized through the following steps:
Reaction of 2-chloroacetyl chloride with benzylamine: This reaction is typically carried out in an anhydrous solvent such as dichloromethane or chloroform, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Addition of 2,2,2-trifluoroethylamine: The intermediate product from the first step is then reacted with 2,2,2-trifluoroethylamine under similar anhydrous conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H11ClF3NO
- Molecular Weight : Approximately 287.72 g/mol
- Structure : The compound features a benzyl group, a chloro substituent, and a trifluoroethyl group attached to an acetamide moiety.
The presence of the trifluoroethyl group significantly influences the compound's reactivity and biological activity, enhancing its potential applications in medicinal chemistry.
Organic Synthesis
N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions such as:
- Substitution Reactions : The chloro group can be replaced by nucleophiles like amines or thiols.
- Hydrolysis : The amide bond can be hydrolyzed to yield carboxylic acids and amines.
- Oxidation and Reduction : It can undergo oxidation to form N-oxide derivatives or reduction to generate amine derivatives.
These reactions make it a valuable building block for synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals .
Biological Research
In biological studies, this compound is explored for its interactions with biological macromolecules. Notably:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, making it a candidate for drug development targeting various diseases.
- Ligand Binding Studies : It can act as a ligand in receptor binding assays, providing insights into its pharmacological properties .
Pharmaceutical Development
The structural characteristics of this compound suggest potential pharmacological activities:
- Anti-inflammatory Properties : Research indicates that similar compounds exhibit anti-inflammatory effects, which may extend to this compound.
- Antimicrobial Activity : The compound's unique structure may enhance its effectiveness against certain pathogens .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoroethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biochemical effects .
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
| Property | This compound | 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide |
|---|---|---|
| Molecular Weight | 273.65 g/mol | 199.54 g/mol |
| Hydrogen Bond Acceptors | 5 | 4 |
| Rotatable Bonds | 4 | 3 |
| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų |
| Predicted LogP | ~3.2 | ~2.1 |
Stability and Reactivity
- Hydrolytic Stability : The trifluoroethyl group stabilizes the amide bond against hydrolysis compared to ethyl or propyl analogs .
Biological Activity
N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzyl group, a chloro group, and a trifluoroethyl moiety attached to an acetamide backbone. This unique structure contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the chloro and trifluoroethyl groups enhances its binding affinity and specificity towards molecular targets. This compound has been shown to modulate enzyme activity, potentially leading to various biochemical effects relevant in therapeutic contexts.
Biological Activities
-
Antioxidant Activity :
- Studies have indicated that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds similar in structure have demonstrated high radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals with an IC50 value indicating effective inhibition at low concentrations .
-
Enzyme Interactions :
- The compound has been investigated for its potential as an enzyme inhibitor. Its structural components allow it to bind effectively to active sites of certain enzymes, thereby inhibiting their catalytic functions. This property is particularly valuable in drug development aimed at treating diseases linked to enzyme dysregulation.
- Pharmacological Potential :
Case Studies
Several studies have explored the biological implications of this compound:
- Study 1 : A study focused on the antioxidant activity of related compounds demonstrated that modifications in the trifluoroethyl group significantly enhance radical scavenging capabilities compared to non-fluorinated analogs.
- Study 2 : Investigations into enzyme inhibition revealed that this compound effectively inhibits specific proteases involved in cancer progression. The binding interactions were characterized using molecular docking studies which highlighted the importance of fluorine atoms in stabilizing the enzyme-inhibitor complex .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide | Benzyl and chloro groups | Enzyme inhibition |
| N-benzyl-2-chloroacetamide | Lacks trifluoroethyl group | Moderate activity |
| 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | Lacks benzyl group | Limited activity |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide, and what reaction conditions optimize yield?
- Methodology : A two-step approach is commonly employed:
Amide bond formation : React benzylamine with chloroacetyl chloride in the presence of triethylamine (TEA) as a base to form N-benzyl-2-chloroacetamide.
N-Alkylation : Introduce the trifluoroethyl group using 2,2,2-trifluoroethyl bromide or iodide under reflux conditions with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate substitution .
- Optimization : Monitor reaction progress via TLC, and purify intermediates via recrystallization (petroleum ether/ethyl acetate) or column chromatography. Typical yields range from 60–75% .
Q. How are structural and purity characteristics of this compound validated in academic research?
- Characterization :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoroethyl CH₂ at δ 3.8–4.2 ppm; benzyl aromatic protons at δ 7.2–7.5 ppm).
- IR : Identify amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 308.05).
- Elemental Analysis : Confirm C, H, N, Cl, and F percentages within ±0.4% theoretical values .
Q. What are the key functional groups influencing reactivity, and how do they dictate downstream applications?
- Functional Groups :
- Chloroacetamide : Electrophilic α-carbon susceptible to nucleophilic substitution (e.g., with thiols or amines) for derivatization.
- Trifluoroethyl Group : Electron-withdrawing effect enhances metabolic stability and influences lipophilicity (logP ~2.1) .
- Benzyl Moiety : Provides aromatic π-system for potential π-stacking in biological targets.
- Applications :
- Medicinal Chemistry : Serve as a precursor for kinase inhibitors or protease modulators due to tunable electrophilicity .
- Agrochemical Research : Analogous chloroacetamides (e.g., alachlor) act as herbicides, suggesting potential herbicidal activity studies .
Advanced Research Questions
Q. How does the trifluoroethyl group impact the compound’s physicochemical properties and target binding?
- Physicochemical Impact :
- Lipophilicity : The -CF₃ group increases hydrophobicity (clogP +0.5 vs. ethyl analog) but reduces basicity of adjacent amines due to inductive effects .
- Metabolic Stability : Fluorine’s electronegativity resists oxidative degradation (e.g., CYP450 enzymes), extending half-life in vitro .
- Binding Interactions :
- Protein Targets : The -CF₃ group can engage in hydrophobic pockets or halogen bonding (e.g., with carbonyl oxygens in enzyme active sites).
- Computational Validation : Molecular docking (AutoDock Vina) and MD simulations quantify binding free energy changes (~2–3 kcal/mol stabilization) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for chloroacetamide derivatives?
- Case Study :
- Data Discrepancy : Conflicting reports on herbicidal activity of N-alkyl vs. N-aryl analogs.
- Resolution :
Meta-Analysis : Compare IC₅₀ values across analogs (e.g., alachlor IC₅₀ = 1.2 µM vs. target compound IC₅₀ = 8.7 µM) .
Crystallography : Resolve binding modes using X-ray structures of acetohydroxyacid synthase (AHAS) complexes.
Free-Wilson Analysis : Decompose activity contributions of substituents (e.g., -CF₃ contributes +0.8 log units to potency) .
Q. What computational methods predict the environmental fate and toxicity of this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
